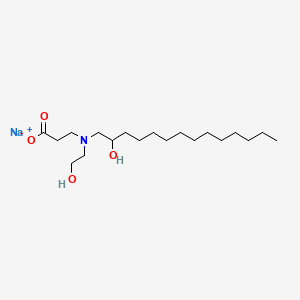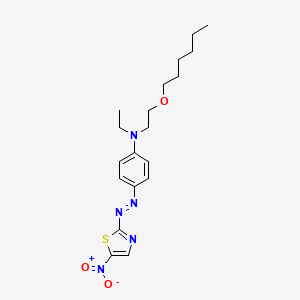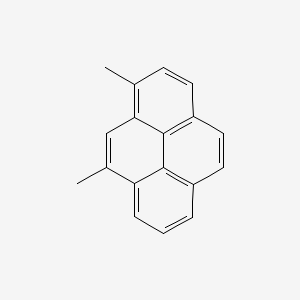
1,9-Dimethylpyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,9-Dimethylpyrene is an organic compound belonging to the polycyclic aromatic hydrocarbons (PAHs) family. It is characterized by a pyrene core with two methyl groups attached at the 1 and 9 positions. The molecular formula of this compound is C18H14, and it has a molecular weight of 230.3 g/mol
Vorbereitungsmethoden
1,9-Dimethylpyrene can be synthesized through several methods. One common synthetic route involves the methylation of pyrene. This process typically starts with pyrene, which undergoes a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as the catalyst . The reaction conditions must be carefully controlled to ensure selective methylation at the 1 and 9 positions.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction parameters and higher yields .
Analyse Chemischer Reaktionen
1,9-Dimethylpyrene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyrenequinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydropyrene derivatives.
Substitution: Electrophilic substitution reactions, such as bromination, can occur at the non-methylated positions of the pyrene ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,9-Dimethylpyrene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds and as a model compound in studies of PAH behavior.
Biology: Researchers study its interactions with biological molecules to understand the effects of PAHs on living organisms.
Medicine: Although not widely used in medicine, its derivatives are explored for potential therapeutic applications.
Wirkmechanismus
The mechanism by which 1,9-Dimethylpyrene exerts its effects involves its interaction with molecular targets such as DNA and proteins. The planar structure of the pyrene core allows it to intercalate between DNA base pairs, potentially causing mutations and other genetic alterations. This intercalation can disrupt normal cellular processes and lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1,9-Dimethylpyrene can be compared with other methylated pyrene derivatives, such as 1,2-Dimethylpyrene, 1,3-Dimethylpyrene, and 1,6-Dimethylpyrene. Each of these compounds has unique properties based on the position and number of methyl groups attached to the pyrene core .
1,2-Dimethylpyrene: Methyl groups at the 1 and 2 positions.
1,3-Dimethylpyrene: Methyl groups at the 1 and 3 positions.
1,6-Dimethylpyrene: Methyl groups at the 1 and 6 positions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and interaction with other molecules.
Eigenschaften
CAS-Nummer |
74298-70-7 |
|---|---|
Molekularformel |
C18H14 |
Molekulargewicht |
230.3 g/mol |
IUPAC-Name |
1,9-dimethylpyrene |
InChI |
InChI=1S/C18H14/c1-11-6-7-14-9-8-13-4-3-5-15-12(2)10-16(11)18(14)17(13)15/h3-10H,1-2H3 |
InChI-Schlüssel |
FSFSGUZGQUDSNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C3=CC=CC4=C3C2=C(C=C1)C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



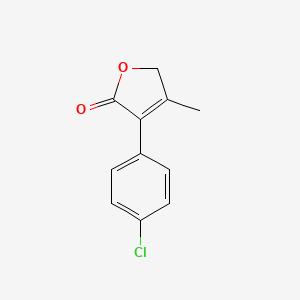
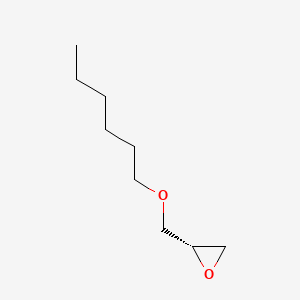
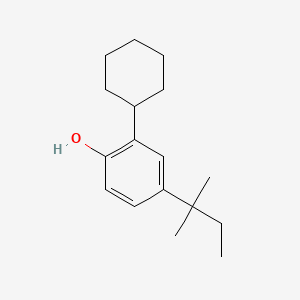
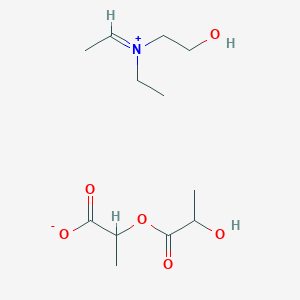

![2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]ethyl benzoate](/img/structure/B12675616.png)


